![molecular formula C21H22N6O3S2 B4082834 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE](/img/structure/B4082834.png)
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Overview
Description
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
The synthesis of 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves multiple steps, starting from the preparation of the triazinoindole core. One common method includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles such as amines or hydrazines replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives such as:
- 5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL
- 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO(5,6-B)INDOLE-3(2H)-THIONE Compared to these compounds, 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE exhibits unique structural features and potential applications, making it a valuable compound for further research and development.
Biological Activity
The compound 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a novel organic molecule characterized by its unique structural features, which combine triazine and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C21H22N6O3S2
- Molecular Weight : 470.6 g/mol
- Structural Features : The compound includes a sulfamoyl group attached to a phenyl ring and a sulfanyl group linked to a triazino-indole structure.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Combining tricyclic compounds with chloro N-phenylacetamides.
- Functional Group Modifications : Introducing various substituents to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds related to the triazino-indole class exhibit significant antimicrobial properties. For instance:
- Newly synthesized derivatives were screened for antimicrobial activity against various pathogens, showing lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs used in similar studies .
- The effectiveness of these compounds against Mycobacterium tuberculosis has been evaluated, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM .
Antidepressant and Anticonvulsant Activities
The compound has also been investigated for its potential antidepressant and anticonvulsant effects:
- In preliminary studies, several derivatives demonstrated promising activity in animal models, suggesting their utility in treating mood disorders and seizure disorders .
Anti-inflammatory and Anticancer Properties
The dual action targeting inflammatory pathways and potential anticancer mechanisms is a notable aspect of this compound:
- Studies have shown that the compound can inhibit specific enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent .
- Additionally, the interaction with cancer cell lines has indicated possible cytotoxic effects, leading to apoptosis in malignant cells .
The biological effects of this compound may involve:
- Enzyme Inhibition : Binding to specific molecular targets such as enzymes and receptors.
- Cell Signaling Disruption : Modulating cellular signaling pathways that lead to inflammation or cancer progression.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity compared to standard treatments.
- Cytotoxicity Assessment : Evaluations on human cancer cell lines revealed that certain derivatives caused significant cell death at low concentrations, indicating strong anticancer potential.
Properties
IUPAC Name |
2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S2/c1-2-3-12-27-17-7-5-4-6-16(17)19-20(27)24-21(26-25-19)31-13-18(28)23-14-8-10-15(11-9-14)32(22,29)30/h4-11H,2-3,12-13H2,1H3,(H,23,28)(H2,22,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGIJCUTANTUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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